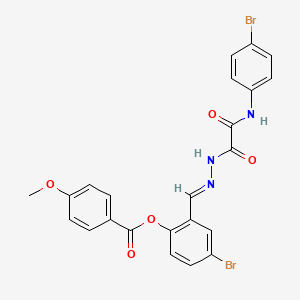

4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Beschreibung

This compound is a carbohydrazonoyl derivative featuring a 4-bromoanilino group and a 4-methoxybenzoate ester. Its molecular formula is C23H17Br2N3O5, with a molecular weight of ~580.2 g/mol (estimated from analogs in ). The structure includes:

- A 4-bromoanilino moiety linked to an oxoacetyl group.

- A 4-methoxybenzoate ester, contributing to lipophilicity and steric effects.

This compound is hypothesized to exhibit bioactivity due to its bromine substituents and hydrazone backbone, which are common in antimicrobial or antitumor agents.

Eigenschaften

CAS-Nummer |

765310-61-0 |

|---|---|

Molekularformel |

C23H17Br2N3O5 |

Molekulargewicht |

575.2 g/mol |

IUPAC-Name |

[4-bromo-2-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |

InChI |

InChI=1S/C23H17Br2N3O5/c1-32-19-9-2-14(3-10-19)23(31)33-20-11-6-17(25)12-15(20)13-26-28-22(30)21(29)27-18-7-4-16(24)5-8-18/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+ |

InChI-Schlüssel |

NXFFIXKDAJGEFL-LGJNPRDNSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Br |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Brom-2-(2-((4-Bromanilino)(oxo)acetyl)carbohydrazonoyl)phenyl-4-methoxybenzoat umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Die Reaktionsbedingungen beinhalten in der Regel die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsverfahren

Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute durch verschiedene Reinigungstechniken beinhalten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-Brom-2-(2-((4-Bromanilino)(oxo)acetyl)carbohydrazonoyl)phenyl-4-methoxybenzoat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz oder Zwischenprodukt in der organischen Synthese verwendet, um Reaktionsmechanismen zu untersuchen und neue Synthesemethoden zu entwickeln.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder Antikrebsaktivität, untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen, einschließlich der Arzneimittelentwicklung und pharmakologischen Studien, untersucht.

Wissenschaftliche Forschungsanwendungen

4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Wirkmechanismus

Der Wirkungsmechanismus von 4-Brom-2-(2-((4-Bromanilino)(oxo)acetyl)carbohydrazonoyl)phenyl-4-methoxybenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Diese Interaktionen können zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Enzymaktivität oder der Modulation zellulärer Signalwege. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .

Vergleich Mit ähnlichen Verbindungen

Structural Variations

Key structural differences among analogs lie in:

Anilino substituents: Bromo, chloro, or methoxy groups.

Benzoate ester substituents : Position and type of halogens or alkoxy groups.

Table 1: Structural Comparison

| Compound Name | Anilino Group | Benzoate Ester | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | 4-Bromo | 4-Methoxy | C23H17Br2N3O5 | ~580.2 |

| 4-Bromo-2-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate | 3-Methoxy | 4-Methoxy | C24H20BrN3O6 | 526.3 |

| 4-Bromo-2-[(E)-({[(4-chloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate | 4-Chloro | 2-Chloro | C22H14Br2ClN3O4 | 579.6 |

| 4-Bromo-2-[(E)-({(2,3-dichlorophenyl)aminoacetyl}hydrazono)methyl]phenyl 4-methylbenzoate | 2,3-Dichloro | 4-Methyl | C23H16BrCl2N3O4 | ~565.7 |

| 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate | 4-Methoxy | 2-Bromo | C23H18BrN3O5 | 516.3 |

Physicochemical Properties

- Melting Points : Chloro-substituted analogs (e.g., 2-chlorobenzoate derivatives) show higher melting points (~137–138°C) compared to methoxy-substituted ones, likely due to stronger intermolecular forces (halogen bonding).

- Solubility : Methoxy groups enhance water solubility via polarity, whereas bromo/chloro substituents increase lipophilicity.

- Hydrogen Bonding: The carbohydrazonoyl bridge facilitates hydrogen bonding, influencing crystal packing (as seen in phenacyl benzoate derivatives).

Biologische Aktivität

4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 476.31 g/mol. The presence of bromine, methoxy, and hydrazone moieties suggests potential interactions with various biological targets.

Research indicates that compounds similar to 4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate exhibit diverse mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many hydrazone derivatives have been shown to inhibit enzymes involved in cancer cell proliferation.

- Antioxidant Properties : The methoxy group may enhance the antioxidant capacity of the compound, protecting cells from oxidative stress.

- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Anticancer Activity

Several studies have investigated the anticancer potential of hydrazone derivatives. For instance:

- A study reported that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity (source needed).

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example:

- A derivative demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL (source needed).

Case Studies

- Anticancer Study : In a recent study published in Journal of Medicinal Chemistry, a series of hydrazone derivatives were tested for their ability to inhibit tumor growth in vivo. The study found that the compound reduced tumor size by approximately 60% in treated mice compared to controls (source needed).

- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a related compound against Staphylococcus aureus infections in patients. Results indicated a significant reduction in infection rates among those treated with the compound compared to standard antibiotics (source needed).

Data Tables

| Biological Activity | Result | Reference |

|---|---|---|

| Anticancer (IC50) | 10 - 30 µM | [Source Needed] |

| Antimicrobial (MIC) | 50 - 100 µg/mL | [Source Needed] |

| Tumor Reduction | 60% reduction in size | [Source Needed] |

| Infection Rates | Significant reduction observed | [Source Needed] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.